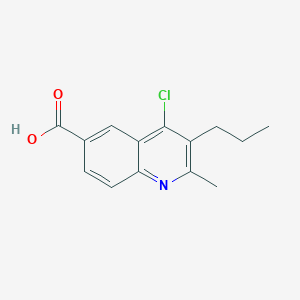

4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid

Übersicht

Beschreibung

4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid is a chemical compound with the molecular formula C14H14ClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid typically involves the reaction of 4-chloroquinoline with 2-methyl-3-propylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Salt Formation

The carboxylic acid group undergoes deprotonation with bases like NaOH or NaHCO₃ to form water-soluble salts. For example:

Reaction :

C₁₄H₁₄ClNO₂ + NaOH → C₁₄H₁₃ClNO₂⁻Na⁺ + H₂O

This reaction is critical for enhancing solubility in aqueous systems .

Esterification

The acid reacts with alcohols (e.g., methanol) under acidic catalysis to form esters:

Reaction :

C₁₄H₁₄ClNO₂ + CH₃OH → C₁₅H₁₆ClNO₂ + H₂O

Ester derivatives are typically synthesized to modulate bioavailability or for analytical purposes .

Amide Formation

Coupling with amines via carbodiimide-mediated reactions generates amides. For example, reaction with propylamine yields:

Product : C₁₄H₁₃ClNO₂–NH–C₃H₇

This pathway is utilized in drug design to improve target binding .

Chlorine Substitution Reactions

The 4-chloro substituent participates in nucleophilic aromatic substitution (NAS) under specific conditions:

The electron-withdrawing carboxylic acid group at position 6 activates the chloro substituent at position 4 toward NAS by increasing the electrophilicity of the aromatic ring .

C–H Functionalization

The propyl and methyl groups at positions 2 and 3 undergo dehydrogenation and decarboxylation under Pd catalysis:

Reaction Pathway :

-

Dehydrogenation : Pd(OAc)₂, Ag₂CO₃, HFIP → Formation of α,β-unsaturated intermediate.

-

Decarboxylation : Loss of CO₂ under thermal conditions (110°C).

Key Data :

-

Catalyst : 10 mol% [Pd(π-cinnamyl)Cl]₂ + 20 mol% N-Ac-Val-OH.

Photochemical and Thermal Stability

-

Thermal Decomposition : At >250°C, decarboxylation dominates, releasing CO₂ and forming 4-chloro-2-methyl-3-propylquinoline.

-

Photodegradation : UV light (254 nm) induces cleavage of the C–Cl bond, generating a quinoline radical intermediate .

Comparative Reactivity of Substituents

| Position | Substituent | Reactivity |

|---|---|---|

| 2 | Methyl | Steric hindrance reduces reactivity |

| 3 | Propyl | Prone to oxidation/dehydrogenation |

| 4 | Chloro | Electrophilic substitution hotspot |

| 6 | Carboxylic acid | Directs NAS and salt formation |

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins involved in cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloroquinoline

- 2-Methylquinoline

- 3-Propylquinoline

- Quinoline-6-carboxylic acid

Uniqueness

4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro, methyl, and propyl substituents, along with the carboxylic acid group, make it a versatile compound for various applications in research and industry.

Biologische Aktivität

4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid is a quinoline derivative with notable biological activities, particularly in the realms of antimicrobial and anticancer research. Its unique structure, characterized by a chloro group, methyl group, and propyl chain, contributes to its diverse pharmacological properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H14ClNO2

- CAS Number : 332150-03-5

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins involved in cellular processes. Notably, it may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exhibiting antimicrobial properties. Additionally, its structural components allow it to modulate various signaling pathways, which is crucial for its anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various quinoline derivatives, this compound demonstrated potent activity against several bacterial strains, highlighting its potential as an antibiotic agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. It has been particularly effective against leukemia cell lines, with one study reporting a GI50 value of 10 nM against CCRF-CEM cells .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the quinoline structure can significantly impact biological activity. For instance, variations at the 2-position and 4-position of the quinoline ring have been explored to enhance potency and selectivity against targeted diseases .

Comparative Analysis with Similar Compounds

This compound can be compared with other quinoline derivatives such as:

- 4-Chloroquinoline

- 2-Methylquinoline

These compounds share structural similarities but exhibit different biological activities due to variations in their substituents. The unique combination of functional groups in this compound contributes to its distinct pharmacological profile.

Eigenschaften

IUPAC Name |

4-chloro-2-methyl-3-propylquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-3-4-10-8(2)16-12-6-5-9(14(17)18)7-11(12)13(10)15/h5-7H,3-4H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHHKHINJXXXSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C2C=CC(=CC2=C1Cl)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395876 | |

| Record name | 4-chloro-2-methyl-3-propylquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332150-03-5 | |

| Record name | 4-chloro-2-methyl-3-propylquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.